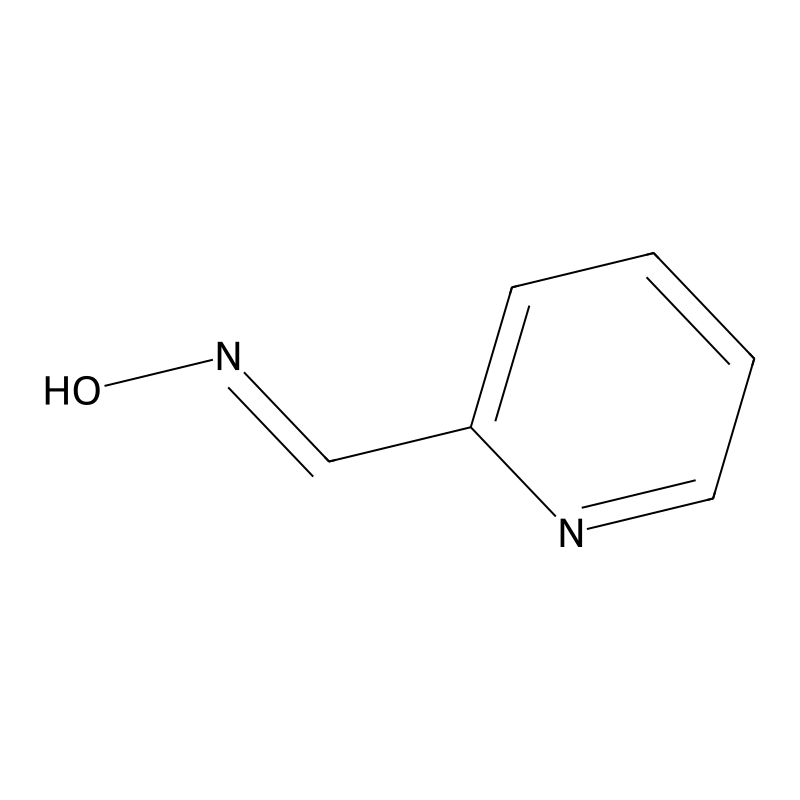

Pyridine-2-aldoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Antidote for Organophosphate Poisoning

One of the most well-established research applications of pyridine-2-aldoxime is as an antidote for organophosphate poisoning. Organophosphates are a class of chemicals that inhibit the enzyme acetylcholinesterase. This enzyme is crucial for proper nerve function, and its inhibition leads to a buildup of acetylcholine, causing muscle paralysis and other life-threatening symptoms. Pyridine-2-aldoxime acts by binding to the active site of the inhibited acetylcholinesterase, reactivating the enzyme and restoring normal nerve function []. Research has shown its effectiveness against poisoning by nerve agents like sarin [].

Enzyme Inhibition Studies

Pyridine-2-aldoxime's ability to interact with the active site of acetylcholinesterase makes it a valuable tool in research on enzyme inhibition. Scientists can use it to study the mechanisms by which different organophosphates inhibit the enzyme and develop more effective antidotes []. Additionally, research explores its potential for inhibiting other enzymes, such as prolyl-4-hydroxylase, an enzyme involved in collagen synthesis [].

Pyridine-2-aldoxime is an organic compound with the molecular formula . It is characterized by the presence of an aldoxime functional group, which consists of a hydroxylamine (–NH_2OH) bonded to a carbon atom that is also part of a carbonyl group (–C=O). In this case, the carbonyl carbon is derived from pyridine-2-carbaldehyde. Pyridine-2-aldoxime is notable for its use in various chemical applications, particularly in the field of medicinal chemistry and as a potential antidote for certain types of poisoning, such as organophosphate poisoning.

2-PAM's primary function lies in reactivating the enzyme acetylcholinesterase (AChE) inhibited by organophosphate (OP) nerve agents or insecticides. OP agents bind to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine (ACh). 2-PAM acts as a nucleophile, attacking the phosphorous atom of the OP agent, displacing it and regenerating functional AChE [].

Physical and Chemical Properties

- Formation of Oximates: Pyridine-2-aldoxime can react with organometallic compounds, such as trimethylborane, leading to the formation of oximates. For example, it reacts with trimethylborane in toluene at elevated temperatures to yield crystalline oximate derivatives .

- Reactivity with Metal Ions: The compound forms complexes with various metal ions, which can influence its stability and reactivity. These complexes are often studied for their potential applications in catalysis and coordination chemistry .

- Thermal Decomposition: Pyridine-2-aldoxime undergoes thermal decomposition, which can lead to the formation of different products, including acid amides and other nitrogen-containing compounds .

Pyridine-2-aldoxime exhibits significant biological activity, particularly as an antidote for organophosphate poisoning. It acts by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial for restoring normal neurotransmission and preventing cholinergic toxicity. Studies have shown that pyridine-2-aldoxime and its derivatives can effectively reverse the effects of organophosphate compounds in vivo .

Several methods are available for synthesizing pyridine-2-aldoxime:

- Nucleophilic Displacement: One common method involves the nucleophilic displacement of chloro groups in 2-chloromethylpyridine by hydroxylamine under controlled conditions (pH 5 to 9) and elevated temperatures. This process yields pyridine-2-aldoxime efficiently .

- Oxidation of Pyridine Derivatives: Another approach includes oxidizing pyridine derivatives to form aldehydes, which are subsequently converted to aldoximes through reaction with hydroxylamine .

- Acetylation and Deacetylation Reactions: Pyridine-2-aldoxime can also be synthesized through acetylation followed by deacetylation processes involving oximes .

Pyridine-2-aldoxime has a variety of applications:

- Antidote for Poisoning: Its primary application lies in its use as an antidote for organophosphate poisoning due to its ability to reactivate acetylcholinesterase .

- Chemical Intermediate: It serves as an important intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

- Coordination Chemistry: Pyridine-2-aldoxime and its derivatives are studied for their ability to form complexes with metal ions, which can be utilized in catalysis and materials science .

Research has focused on the interactions between pyridine-2-aldoxime and various metal ions, exploring how these interactions affect the stability and reactivity of both the compound and the resulting metal complexes. Studies have shown that pyridine-2-aldoxime can form stable complexes with metals like copper(II), which may enhance its biological activity or alter its chemical properties .

Pyridine-2-aldoxime shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyridine-3-aldoxime | Aldoxime derivative | Reacts differently with certain metal ions compared to pyridine-2-aldozime. |

| Pyridine-4-aldozime | Aldoxime derivative | Less commonly used as an antidote; different reactivity patterns. |

| 2-Hydroxypyridine | Hydroxypyridine | Lacks the carbonyl functionality present in pyridine-2-aldozime; different biological activities. |

Pyridine-2-aldozime is unique due to its specific reactivity profile and effectiveness as an antidote for organophosphate poisoning, setting it apart from other similar compounds.

The classical synthesis of pyridine-2-aldoxime derivatives represents one of the most well-established methodologies in heterocyclic chemistry, despite its inherent limitations in terms of overall yield and operational complexity [1]. This approach fundamentally relies on the Boekelheide rearrangement, a transformative reaction first reported by Virgil Boekelheide in 1954, which involves the rearrangement of alpha-picoline N-oxides to hydroxymethylpyridines [3].

The synthetic pathway begins with the preparation of 2-picoline N-oxide from the corresponding 2-picoline through oxidation procedures [1]. The pivotal step involves treating the 2-picoline N-oxide with acetic anhydride under reflux conditions at approximately 140 degrees Celsius [1] [3]. This acylation-rearrangement sequence proceeds through a complex mechanistic pathway that has been extensively studied through both experimental and quantum chemical calculations [29].

The mechanism of the Boekelheide reaction initiates with acyl transfer from the anhydride to the N-oxide oxygen, followed by deprotonation of the alpha-methyl carbon by the anion [3]. This sets up the molecular framework for a [3] [3]-sigmatropic rearrangement, which proceeds through a six-membered transition state characteristic of this class of transformations [6]. The rearrangement furnishes the acylated methylpyridine, which upon hydrolysis releases the hydroxymethylpyridine intermediate [3].

The classical sequence then continues with oxidation of the hydroxymethylpyridine to the corresponding pyridinecarboxaldehyde, followed by condensation with hydroxylamine to generate the desired aldoxime [1]. However, this multi-step approach suffers from significant yield limitations, with overall yields typically ranging from 20 to 30 percent for a series of substituted 2-picoline N-oxides [1] [11].

Recent developments have shown that the use of trifluoroacetic anhydride instead of acetic anhydride can provide more favorable reaction conditions, often allowing the rearrangement to proceed at room temperature rather than requiring reflux conditions [3]. This modification represents an important advancement in terms of operational convenience and energy efficiency.

The mechanistic understanding of the Boekelheide rearrangement has been enhanced through detailed studies showing that the reaction can proceed through multiple pathways, including radical intermediates in certain cases [29]. Experiments performed in solvents capable of hydrogen atom donation have revealed the formation of products incorporating the solvent, indicating the involvement of radical species in the transformation [29].

Direct Oximation of 2-Chloromethylpyridine Derivatives

The direct oximation methodology represents a significant advancement in pyridine-2-aldoxime synthesis, offering improved yields and operational simplicity compared to classical approaches [1]. This method was developed as a response to the limitations of the multi-step picoline N-oxide rearrangement and provides a more direct route to the target compounds.

The synthetic procedure involves the reaction of 2-chloromethylpyridine derivatives with buffered solutions of aqueous hydroxylamine hydrochloride [1]. The optimal reaction conditions require maintaining the pH between 7 and 8 using sodium hydroxide buffer, with heating on a steam bath at approximately 100 degrees Celsius for 2 to 3 hours [1]. The reaction medium typically consists of a 50 percent aqueous ethanol solution to ensure proper dissolution and reaction kinetics [1].

A comprehensive study of this methodology has demonstrated its effectiveness across a range of substituted 2-chloromethylpyridine derivatives [1]. The yields obtained vary significantly depending on the nature and position of substituents on the pyridine ring. For the unsubstituted pyridine-2-aldoxime, yields of 50 percent have been achieved [1]. More remarkably, the 6-methylpyridine-2-aldoxime derivative can be obtained in 91 percent yield, representing one of the highest efficiencies reported for this class of compounds [1].

The reaction mechanism has been elucidated through careful mechanistic studies and comparison with related transformations [1]. The process is believed to proceed through nucleophilic displacement of the chloride by hydroxylamine, generating an alkylhydroxylamine intermediate [1]. Subsequent protonation of the hydroxyl group followed by elimination yields an aldimine, which in the presence of excess hydroxylamine undergoes condensation to form the final oxime product [1].

A particularly significant finding is the importance of the acidity of hydrogens alpha to the halogen group [1]. This was demonstrated by the fact that treatment of para-chlorobenzyl chloride under identical conditions yielded only dialkyl hydroxylamine products, highlighting the unique reactivity of the pyridine system [1]. The enhanced acidity in the pyridine case facilitates the elimination step necessary for aldimine formation [1].

The following table summarizes the yields and melting points obtained for various substituted pyridine-2-aldoxime derivatives using this methodology:

| Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| H (unsubstituted) | 50 | 112-114 | Hackley et al., 1966 [1] |

| 4-Chloro | 18 | 151-153 | Hackley et al., 1966 [1] |

| 5-Chloro | 63 | 194-195 | Hackley et al., 1966 [1] |

| 4-Carboethoxy | 52 | 157-158 | Hackley et al., 1966 [1] |

| 5-Carboethoxy | 72 | 128-129 | Hackley et al., 1966 [1] |

| 5-Ethyl | 78 | 149-150 | Hackley et al., 1966 [1] |

| 6-Methyl | 91 | 170-172 | Hackley et al., 1966 [1] |

The preparation of the requisite 2-chloromethylpyridine starting materials involves treatment of substituted pyridine N-oxides with methanesulfonyl chloride or para-toluenesulfonyl chloride in refluxing dioxane for 6 to 12 hours [1]. Optimal results are obtained with para-toluenesulfonyl chloride for 6-methyl, 5-methyl, and 5-ethyl derivatives [1].

An alternative high-yield approach has been reported involving the direct oximation of 2-picoline using sodium amide and n-butyl nitrite [1] [11]. This method represents a potentially valuable addition to the synthetic arsenal, though its applicability to substituted 2-picolines requires further investigation [1].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages in terms of reaction time reduction, yield enhancement, and energy efficiency [8] [24]. The application of microwave irradiation to aldoxime synthesis represents a notable advancement in green chemistry principles and operational efficiency.

The fundamental advantage of microwave heating lies in its ability to provide rapid and uniform heating through direct molecular interaction with electromagnetic radiation [8]. This heating mechanism is particularly effective for polar molecules such as hydroxylamine hydrochloride and aldoxime products, leading to accelerated reaction kinetics and improved yields [8].

Comprehensive optimization studies have established optimal reaction parameters for microwave-assisted aldoxime synthesis [8] [19]. The temperature range for effective microwave-mediated transformations typically spans from 80 to 170 degrees Celsius, significantly higher than conventional heating methods but achievable in much shorter timeframes [24]. Power settings between 200 and 650 watts have been found to provide optimal heating rates without causing decomposition [24].

Reaction times under microwave irradiation are dramatically reduced compared to conventional heating, with typical reaction periods ranging from 4 to 15 minutes [8] [19]. This represents a reduction of more than an order of magnitude compared to conventional reflux conditions, which typically require 4 to 24 hours [19]. The acceleration is attributed to the enhanced molecular motion and collision frequency under microwave conditions [8].

The following comparative analysis demonstrates the advantages of microwave-assisted synthesis:

| Parameter | Conventional Method | Microwave Method | Green Microwave Approach |

|---|---|---|---|

| Temperature Range | 60-80°C (reflux) | 80-170°C | Room temperature |

| Power Setting | N/A | 200-650 W | N/A (mechanical) |

| Reaction Time | 4-24 hours | 4-30 minutes | 5-30 minutes |

| Solvent System | Ethanol/Methanol | Solvent-free or minimal | Solvent-free |

| Catalyst/Additive | Base (sodium carbonate/triethylamine) | Silica gel/zinc oxide/bismuth oxide | Bismuth oxide |

| Substrate Concentration | Variable | Higher concentration | Solid state mixing |

| Optimal Temperature | 60-80°C | 140-170°C | Room temperature |

| Optimal Time | 4-24 hours | 4-15 minutes | 15-30 minutes |

| Optimal Conditions Yield | 60-85% | 76-98% | 85-95% |

Several catalytic systems have been developed to enhance microwave-assisted aldoxime synthesis [8] [19]. Silica gel has been employed as a solid support, providing enhanced yields of 76 percent and reaction times of 4 minutes for aldoxime formation [19]. Zinc oxide has been demonstrated to be particularly effective, yielding 80 to 98 percent of aldoxime products with reaction times between 5 and 15 minutes at temperatures of 140 to 170 degrees Celsius [19].

The use of focused microwave irradiation in monomode reactors has been shown to provide superior results compared to domestic microwave ovens [5]. The enhanced energy distribution achieved with focused waves leads to more consistent heating and better reproducibility [5]. Power optimization studies have established that 210 watts provides optimal conversion rates while minimizing side product formation [5].

Solvent-free conditions represent a particularly attractive aspect of microwave-assisted synthesis [8] [19]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [8]. Higher substrate concentrations achievable under solvent-free conditions contribute to improved space-time yields [8].

Temperature optimization studies have revealed that the best conversion rates are achieved when reaction mixtures are irradiated at 168 to 170 degrees Celsius without solvent [5]. Under these conditions, some reactions progress beyond simple alkylation to form heterobetaine products, demonstrating the unique selectivity achievable under microwave conditions [5].

Green Chemistry Approaches in Aldoxime Preparation

The development of environmentally sustainable synthetic methodologies has become a central focus in modern organic chemistry, with particular emphasis on reducing solvent consumption, minimizing waste generation, and utilizing renewable feedstocks [7] [9] [10]. Green chemistry approaches to aldoxime preparation exemplify these principles through innovative solvent-free reactions, mechanochemical processes, and the utilization of non-toxic catalysts.

Solvent-free synthesis represents one of the most significant advances in green aldoxime preparation [9] [10]. This approach eliminates the environmental burden associated with organic solvents while simultaneously simplifying reaction workup and product isolation procedures [9]. The mechanochemical approach using bismuth oxide as a catalyst has demonstrated remarkable effectiveness for aldoxime synthesis under ambient conditions [9] [10].

The bismuth oxide-catalyzed grinding method involves simply mixing carbonyl compounds with hydroxylamine hydrochloride and bismuth oxide in a mortar and pestle at room temperature [9] [10]. This procedure yields aldoximes in excellent yields through the local heat generated by mechanical grinding [10]. The method is particularly attractive due to the non-toxic nature of bismuth compounds, which have toxicity profiles comparable to sodium chloride [10].

One-pot synthesis approaches represent another significant advancement in green aldoxime chemistry [7]. The direct conversion of alkenes to aldoximes through combined hydroformylation and condensation reactions exemplifies this approach [7]. Using rhodium-based catalysts and water-soluble ligands such as sulfoxantphos, this methodology achieves high regioselectivity in the initial hydroformylation step [7].

The aqueous reaction medium employed in this approach consists of a mixture of water and 1-butanol, providing sufficient contact between the aqueous catalyst phase and organic substrate phase [7]. Design of Experiments methodology has been employed to systematically optimize reaction conditions, resulting in yields of 85 percent for linear aldoximes at 95 percent regioselectivity [7]. Turnover frequencies exceeding 2000 per hour have been achieved for certain substrates [7].

Ionic liquid-based synthesis represents an emerging approach in green aldoxime chemistry [12] [16]. Ionic liquids serve multiple roles as co-solvents, catalysts, and phase separation agents, eliminating the need for metal salt catalysts [12]. The ionic liquid 1-sulfobutyl pyridine hydrosulfate salt has been demonstrated to be an effective alternative to hydroxylamine hydrochloride [12].

The ionic liquid approach achieves complete conversion and quantitative yields when the molar ratio of aldehyde to hydroxylamine salt is optimized to 1:1.5 [12]. The volume ratio of extraction solvent to ionic liquid of 2:1 provides optimal separation efficiency [12]. Most importantly, the ionic liquid can be recovered through simple phase separation and recycled directly without purification [12].

Electrochemical synthesis using in situ generated hydroxylamine represents a particularly innovative green approach [34]. This method directly converts nitrogen-containing waste streams such as nitrate and nitric oxide into valuable hydroxylamine, which subsequently reacts with pyridinecarboxaldehyde to form aldoximes [34]. Aluminum-based electrodes demonstrate high selectivity for hydroxylamine production [34].

The electrochemical approach achieves Faraday efficiencies up to 49.8 percent and yields of 92.1 percent for 2-pyridinealdoxime synthesis [34]. This methodology addresses both waste valorization and synthetic efficiency, converting exhaust gas components into valuable pharmaceutical intermediates [34]. The high selectivity of hydroxylamine production on aluminum electrodes facilitates the subsequent condensation reaction [34].

Aqueous biphasic systems have been developed to further enhance the environmental profile of aldoxime synthesis [10] [14]. The reaction of aromatic aldehydes with ethylenediamine and Oxone in pure water unexpectedly affords aldoximes in excellent yields [14]. This methodology eliminates organic solvents entirely while providing a clean and economical synthetic protocol [14].

The mechanistic basis for the aqueous aldoxime formation involves the oxidative transformation of ethylenediamine in the presence of Oxone, generating reactive intermediates that subsequently condense with aldehydes [14]. The procedure involves simple addition of ethylenediamine to an aqueous mixture of aldehyde and Oxone followed by vigorous stirring in an oil bath [14].

Water as a reaction medium offers numerous advantages including environmental safety, economic benefits, and enhanced reaction rates for certain transformations [14]. The high dielectric constant of water facilitates ionic reaction mechanisms while the high heat capacity provides thermal stability during exothermic processes [14].

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy provides fundamental insights into the molecular structure and bonding characteristics of pyridine-2-aldoxime. Both infrared and Raman spectroscopic techniques offer complementary information about the vibrational modes present in this heterocyclic oxime compound [1] [2].

Infrared Spectroscopic Characteristics

The infrared spectrum of pyridine-2-aldoxime exhibits characteristic absorption bands that can be systematically assigned to specific functional groups and molecular vibrations. The most distinctive feature in the spectrum is the oxime hydroxyl stretching vibration, which appears as a weak but characteristic band at 3680 wavenumbers in the high-frequency region [2] [3]. This band corresponds to the O-H stretching vibration attached to the oxime nitrogen group substituted in the pyridine ring.

The aromatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 3000-3100 wavenumber region. Specifically, bands observed at 3081, 3061, and 3051 wavenumbers can be attributed to aromatic carbon-hydrogen stretching vibrations in the pyridine ring [1]. These frequencies are characteristic of aromatic systems and show minimal influence from substituent effects.

The formyl carbon-hydrogen stretching vibrations appear at lower frequencies, with bands identified at 3000 and 2880 wavenumbers [1]. The band at 2880 wavenumbers is particularly strong due to the decrease in dipole moment caused by the reduction of negative charge on the carbon atom.

Mid-Infrared Region Analysis

The mid-infrared region contains the most structurally informative vibrations for pyridine-2-aldoxime. The characteristic oxime carbon-nitrogen double bond stretching vibration occurs at 1600 and 1580 wavenumbers [1] [3]. These bands are particularly diagnostic for the oxime functional group and show sensitivity to the electronic environment of the molecule.

The aromatic carbon-carbon stretching vibrations, known as semicircle stretching, typically occur in the 1400-1625 wavenumber region. For pyridine-2-aldoxime, the carbon-carbon stretching vibrations are strongly observed at 1450 wavenumbers [1]. The pyridine ring carbon-nitrogen stretching vibrations are found at 1600 and 1480 wavenumbers in the infrared spectrum.

The oxime nitrogen-oxygen stretching vibration represents another characteristic feature, observed at 1470 wavenumbers in the Raman spectrum [1]. This vibration is particularly sensitive to the conformational state of the oxime group and hydrogen bonding interactions.

Lower Frequency Vibrations

Carbon-hydrogen in-plane bending vibrations are observed in the 1000-1300 wavenumber region. For pyridine-2-aldoxime, these vibrations appear at 1210, 1150, and 1000 wavenumbers in the infrared spectrum, with a corresponding band at 1050 wavenumbers in the Raman spectrum [1].

The carbon-hydrogen out-of-plane bending vibrations appear within the 675-900 wavenumber region. These vibrations are identified at 750, 620, 500, and 400 wavenumbers in the infrared spectrum, with corresponding Raman bands at 760, 650, 610, 500, and 400 wavenumbers [1].

Ring Breathing and Skeletal Vibrations

The ring breathing mode, which involves symmetric expansion and contraction of the pyridine ring, appears at 880 wavenumbers in both infrared and Raman spectra [1]. This vibration is characteristic of pyridine derivatives and provides information about the ring electronic structure.

The carbon-nitrogen in-plane bending vibrations are assigned at 1000 and 980 wavenumbers, while the nitrogen-oxygen in-plane bending vibrations occur at 950 wavenumbers [1]. The out-of-plane bending vibrations of carbon-nitrogen and nitrogen-oxygen are found at 250 and 220 wavenumbers, respectively.

Computational Vibrational Analysis

Theoretical calculations using density functional theory methods with the B3LYP functional and 6-311++G(d,p) basis set provide excellent agreement with experimental observations [1]. The calculated frequencies show deviations of less than 10 wavenumbers from experimental values after appropriate scaling factors are applied.

The scaling factors employed are 0.9067 for Hartree-Fock calculations and 0.958 for frequencies above 1700 wavenumbers and 0.983 for frequencies below 1700 wavenumbers for B3LYP calculations [1]. These scaling procedures account for the systematic overestimation of harmonic frequencies in quantum chemical calculations.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about pyridine-2-aldoxime through analysis of both proton and carbon-13 chemical shifts, coupling patterns, and conformational dynamics [4] [5].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of pyridine-2-aldoxime exhibits distinct resonances that can be systematically assigned based on chemical shift values and coupling patterns. The aromatic proton signals appear in the characteristic downfield region between 7.2 and 8.7 parts per million [4].

The most downfield signal, appearing as a doublet at 8.5-8.7 parts per million, corresponds to the H-6 proton ortho to the pyridine nitrogen atom [4]. This proton experiences significant deshielding due to the electronegative nitrogen atom and the aromatic ring current effects.

The aldoxime proton appears as a characteristic singlet at 8.0-8.2 parts per million [4]. This chemical shift is diagnostic for the aldoxime functional group and provides direct evidence for the oxime structure. The signal integrates for one proton and shows no coupling to adjacent protons.

The H-3 proton, located meta to the nitrogen atom, appears as a triplet at 7.3-7.6 parts per million [4]. The triplet multiplicity arises from coupling to the adjacent H-4 proton with typical aromatic coupling constants of approximately 7-8 Hertz.

The H-4 and H-5 aromatic protons appear as complex multipiples in the 7.2-7.4 parts per million region [4]. These signals often overlap but can be resolved using higher field strengths or two-dimensional nuclear magnetic resonance techniques.

Oxime Hydroxyl Proton

The oxime hydroxyl proton represents a particularly informative signal in the nuclear magnetic resonance spectrum. This proton appears as a broad singlet at 11.5-12.0 parts per million in dimethyl sulfoxide-d6 solvent [4]. The extreme downfield chemical shift reflects the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms.

The broadness of this signal is attributed to rapid exchange with the solvent and potential hydrogen bonding interactions. In deuterated solvents, this signal may exhibit temperature-dependent behavior due to exchange phenomena.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The aldoxime carbon appears as a characteristic singlet at 157-158 parts per million [4]. This downfield chemical shift is diagnostic for the oxime carbon and reflects the electron-withdrawing nature of the nitrogen substituent.

The aromatic carbon atoms exhibit distinct chemical shifts based on their positions relative to the nitrogen atom. The C-6 carbon, ortho to nitrogen, appears as a doublet at 149-150 parts per million due to coupling with the attached proton [4]. The C-3 carbon, meta to nitrogen, resonates as a doublet at 136-137 parts per million.

The C-4 carbon, para to nitrogen, appears at 124-125 parts per million, while the C-5 carbon resonates at 121-122 parts per million [4]. These chemical shifts reflect the electronic distribution in the pyridine ring and the influence of the nitrogen atom on the aromatic system.

Conformational Analysis Through Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy provides valuable information about the conformational preferences of pyridine-2-aldoxime in solution. Long-range coupling constants between the oxime proton and pyridine ring protons can be analyzed to determine the dihedral angle between the oxime group and the aromatic ring plane [4].

Observed coupling constants indicate that the oxime group is twisted approximately 20 degrees out of the pyridine ring plane [4]. This conformational preference is attributed to steric interactions and electronic effects that favor a non-planar arrangement.

The ratio of conformational isomers can be determined through integration of separate signals for the syn and anti conformations around the carbon-nitrogen bond. Nuclear magnetic resonance studies indicate a preference for the syn conformation with respect to the pyridine nitrogen, with population ratios of approximately 0.86 for the trans conformation relative to the cis conformation [4].

Solvent Effects on Nuclear Magnetic Resonance Spectra

The choice of deuterated solvent significantly influences the appearance and chemical shifts of nuclear magnetic resonance signals for pyridine-2-aldoxime. In dimethyl sulfoxide-d6, the signals are well-resolved and exhibit characteristic chemical shifts as described above [4].

In other solvents such as deuterated chloroform or acetone-d6, chemical shift variations may be observed due to different solvation effects and hydrogen bonding interactions. The oxime hydroxyl proton is particularly sensitive to solvent effects and may show significant chemical shift variations or broadening depending on the solvent choice.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information about pyridine-2-aldoxime through analysis of molecular ion formation and characteristic fragmentation pathways. Electron impact ionization generates reproducible fragmentation patterns that can be used for structural elucidation and identification purposes [6] [7].

Molecular Ion Characteristics

The molecular ion of pyridine-2-aldoxime appears at mass-to-charge ratio 122, corresponding to the molecular formula C6H6N2O [8] [9]. Under electron impact conditions, the molecular ion exhibits moderate stability with relative intensities typically ranging from 45 to 60 percent of the base peak [7].

The molecular ion formation involves removal of a single electron from the highest occupied molecular orbital, which is primarily localized on the pyridine nitrogen and oxime functional group. The resulting radical cation retains the overall molecular structure but exhibits increased reactivity toward fragmentation processes.

Primary Fragmentation Pathways

The most characteristic fragmentation pathway involves loss of the nitric oxide group (NO) from the molecular ion, generating a fragment at mass-to-charge ratio 92 [7]. This fragmentation process typically represents the base peak in the mass spectrum, with relative intensities of 80-100 percent.

The loss of nitric oxide occurs through a concerted mechanism involving cleavage of the nitrogen-oxygen bond and rearrangement of the remaining molecular framework. This fragmentation pathway is particularly diagnostic for oxime compounds and provides strong evidence for the presence of the oxime functional group.

An alternative primary fragmentation involves loss of the hydroxyl group (OH) from the molecular ion, producing a fragment at mass-to-charge ratio 105 [7]. This pathway occurs with lower probability, typically exhibiting relative intensities of 15-25 percent, but provides additional structural confirmation.

Secondary Fragmentation Processes

Following the primary loss of nitric oxide, the resulting fragment at mass-to-charge ratio 92 undergoes further fragmentation to generate smaller ionic species. The most significant secondary fragmentation produces the pyridine ring cation at mass-to-charge ratio 78, corresponding to the formula C5H4N+ [7].

This pyridine fragment represents a stable aromatic cation and typically exhibits relative intensities of 40-55 percent. The formation of this fragment involves loss of the formyl carbon and associated hydrogen atoms from the primary fragment.

Additional secondary fragmentation generates a cyclic nitrogen-containing fragment at mass-to-charge ratio 67, corresponding to the formula C4H5N+ [7]. This fragment exhibits relative intensities of 25-35 percent and provides information about the nitrogen-containing portion of the molecule.

Higher Order Fragmentation

Further fragmentation of the aromatic fragments produces smaller hydrocarbon species. A fragment at mass-to-charge ratio 51, corresponding to C4H3+, typically exhibits relative intensities of 20-30 percent [7]. This fragment likely arises from loss of nitrogen from the C4H5N+ species or from alternative fragmentation pathways of the pyridine ring.

The propargyl fragment at mass-to-charge ratio 39 (C3H3+) represents one of the smallest aromatic fragments observed, with relative intensities of 15-25 percent [7]. This fragment provides information about the ultimate fragmentation limits of the aromatic system under electron impact conditions.

Isotope Peak Analysis

Analysis of isotope peaks in the mass spectrum provides additional structural confirmation and molecular formula verification. The molecular ion cluster shows the characteristic isotope pattern expected for a compound containing six carbon atoms, two nitrogen atoms, and one oxygen atom [8].

The relative intensities of the isotope peaks correspond to the natural abundance of carbon-13, nitrogen-15, and oxygen-18 isotopes. The molecular ion plus one peak (M+1) appears at approximately 1.1 percent relative intensity, consistent with the calculated isotope distribution for C6H6N2O.

Alternative Ionization Methods

While electron impact ionization provides the most extensive fragmentation information, alternative ionization methods such as chemical ionization or electrospray ionization may be employed for specific analytical purposes [6] [10]. Chemical ionization typically produces less fragmentation and enhanced molecular ion intensities.

Electrospray ionization is particularly useful for analysis of pyridine-2-aldoxime in solution and can provide information about protonated molecular ions and solvent adducts. This technique is especially valuable for studying non-covalent interactions and complex formation.

Ultraviolet-Visible Absorption Profiling

Ultraviolet-visible absorption spectroscopy provides essential information about the electronic structure and chromophoric properties of pyridine-2-aldoxime. The absorption profile reveals multiple electronic transitions that characterize the conjugated aromatic-oxime system [11] [12] [13].

High-Energy Absorption Bands

The ultraviolet-visible spectrum of pyridine-2-aldoxime exhibits intense absorption in the 240-245 nanometer region, with molar absorption coefficients ranging from 8,000 to 12,000 liters per mole per centimeter [12] [13]. This high-energy absorption corresponds to a π → π* transition localized primarily on the pyridine ring system.

This allowed electronic transition exhibits high oscillator strength due to the favorable orbital overlap between the ground state and excited state wave functions. The transition involves promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system.

Medium-Energy Electronic Transitions

A second significant absorption band appears in the 260-265 nanometer region with molar absorption coefficients of 4,000 to 6,000 liters per mole per centimeter [12] [13]. This transition corresponds to a π → π* excitation involving the extended conjugated system that includes both the pyridine ring and the oxime chromophore.

The moderate intensity of this absorption reflects the conjugation between the aromatic ring and the oxime functional group. This transition is particularly sensitive to solvent effects and conformational changes that affect the degree of conjugation between the two chromophoric systems.

Lower Energy Forbidden Transitions

The spectrum exhibits weaker absorption bands in the 285-295 nanometer region with molar absorption coefficients of 2,000 to 3,000 liters per mole per centimeter [12] [13]. These transitions correspond to n → π* excitations involving promotion of electrons from nitrogen lone pair orbitals to antibonding π* orbitals.

These transitions are formally forbidden by symmetry considerations but gain intensity through vibronic coupling and symmetry-breaking effects. The relatively low intensity reflects the forbidden nature of these electronic transitions.

Long-Wavelength Absorption

The longest wavelength absorption appears in the 320-330 nanometer region with very low molar absorption coefficients of 500 to 1,000 liters per mole per centimeter [12] [13]. This weak absorption corresponds to an n → π* transition specifically associated with the oxime chromophore.

This transition involves promotion of an electron from the oxygen lone pair orbital to an antibonding π* orbital localized on the oxime carbon-nitrogen double bond. The low intensity reflects both the forbidden nature of the transition and the localized character of the orbitals involved.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of pyridine-2-aldoxime exhibits significant sensitivity to solvent polarity and hydrogen bonding interactions [11] [14]. In polar protic solvents such as methanol, the absorption bands generally exhibit red shifts compared to non-polar solvents.

The n → π* transitions are particularly sensitive to hydrogen bonding interactions involving the oxime hydroxyl group and nitrogen lone pairs. Formation of hydrogen bonds typically results in blue shifts of n → π* transitions due to stabilization of the ground state lone pair orbitals.

pH-Dependent Spectral Changes

The electronic absorption spectrum shows dramatic pH-dependent changes due to protonation-deprotonation equilibria involving the pyridine nitrogen and oxime hydroxyl group [12]. In alkaline solutions, deprotonation of the oxime hydroxyl group results in significant spectral changes with enhanced conjugation.

The deprotonated oxime anion exhibits different electronic transitions compared to the neutral molecule, with generally red-shifted absorption bands and altered intensity patterns. These pH-dependent changes can be used for analytical determination of pyridine-2-aldoxime in aqueous solutions.

Complex Formation Studies

Ultraviolet-visible spectroscopy serves as a powerful tool for studying complex formation between pyridine-2-aldoxime and metal ions [12] [15]. The formation of metal complexes typically results in significant changes in the electronic absorption spectrum due to coordination-induced perturbations of the chromophoric system.

Metal complex formation often produces new absorption bands associated with metal-to-ligand charge transfer transitions or ligand-to-metal charge transfer processes. These spectral changes can be used to determine binding constants and stoichiometries for metal-ligand complexes.